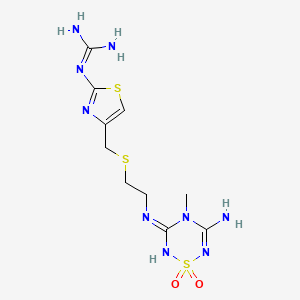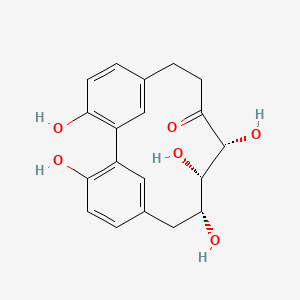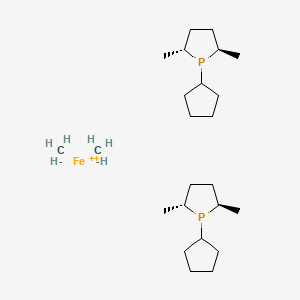
Tuvatidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tuvatidine involves the formation of guanidines via transition metal catalysis. The synthetic routes include:
Transition-Metal-Catalyzed Guanidine Synthesis: This method involves the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature, but they likely follow similar synthetic routes as those used in laboratory settings.
Analyse Chemischer Reaktionen
Tuvatidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not provided in the available literature.
Substitution: this compound can undergo substitution reactions, particularly involving its guanidine and thiazole moieties.
Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tuvatidine has several scientific research applications, including:
Wirkmechanismus
Tuvatidine exerts its effects by competitively inhibiting the histamine H2 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing the activation of adenylate cyclase and subsequent acid secretion in the gastric mucosa . The molecular targets involved include the histamine H2 receptor and adenylate cyclase.
Vergleich Mit ähnlichen Verbindungen
Tuvatidine is compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. The uniqueness of this compound lies in its higher specificity and longer duration of action compared to these compounds . Similar compounds include:
Cimetidine: Another H2 receptor antagonist with a shorter duration of action.
Ranitidine: Known for its effectiveness in reducing gastric acid secretion but with different pharmacokinetic properties.
This compound’s higher specificity and longer duration of action make it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91257-14-6 |
|---|---|
Molekularformel |
C10H17N9O2S3 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-[4-[2-[(5-amino-4-methyl-1,1-dioxo-1,2,4,6-thiatriazin-3-ylidene)amino]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N9O2S3/c1-19-8(13)17-24(20,21)18-9(19)14-2-3-22-4-6-5-23-10(15-6)16-7(11)12/h5H,2-4H2,1H3,(H2,13,17)(H,14,18)(H4,11,12,15,16) |
InChI-Schlüssel |
FSWCCDQGXZITPD-UHFFFAOYSA-N |
SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Kanonische SMILES |
CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N |
Andere CAS-Nummern |
91257-14-6 |
Synonyme |
3-amino-5-(2-((2-guanidinothiazol-4-yl)methylthio)ethylamino)-4-methyl-1,2,4,6-thiatriazine-1,1-dioxide HUK 978 HUK-978 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)


![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)
![Benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1496705.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
